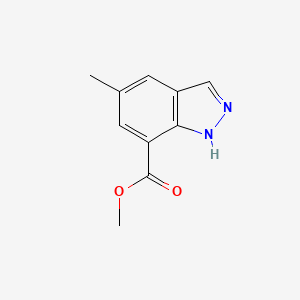
methyl 5-methyl-1H-indazole-7-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which “methyl 5-methyl-1H-indazole-7-carboxylate” belongs, has been a subject of research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Indazole derivatives are synthesized through various chemical processes, with studies demonstrating methodologies for creating compounds with potential pharmacological applications. For instance, El’chaninov et al. (2018) explored the synthesis and transformations of indazole derivatives, highlighting the chemical versatility of indazole as a core structure for further modification and application in drug development (El’chaninov et al., 2018). Similarly, Orozco-Guareño et al. (2019) reported on the enthalpy of formation for various indazole compounds, providing valuable insights into their energetic and structural properties, which are crucial for understanding their reactivity and stability (Orozco-Guareño et al., 2019).
Potential Biological Activities
Research into the biological activities of indazole derivatives has unveiled their potential in various therapeutic areas. For example, Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their utility in treating neurological disorders such as Parkinson's disease (Tzvetkov et al., 2014). Additionally, Nawaz et al. (2021) synthesized indazole derivatives demonstrating inhibitory activity against α-amylase and α-glucosidase enzymes, indicating potential applications in managing diabetes (Nawaz et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-methyl-1H-indazole-7-carboxylate is a chemical compound that primarily targets the respiratory system, eyes, and skin . The compound’s interaction with these targets can lead to various physiological responses.
Mode of Action
It is known that indazole derivatives, which include this compound, have a wide variety of biological properties . These compounds can interact with their targets in a way that leads to changes in cellular function.
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, a reaction catalyzed by 5-lipoxygenase . This suggests that this compound could potentially influence inflammatory responses in the body.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given its potential anti-inflammatory properties , it may help to modulate inflammatory responses at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
methyl 5-methyl-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLFUUBPIXNXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



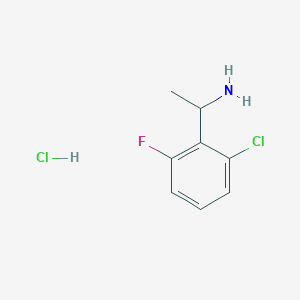
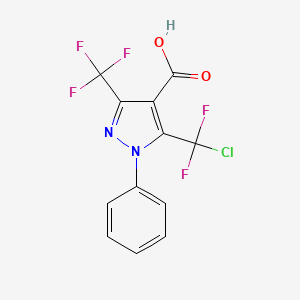

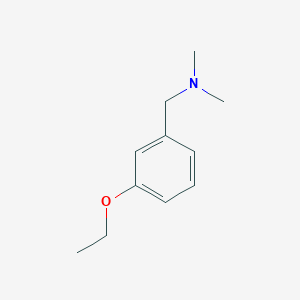
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)

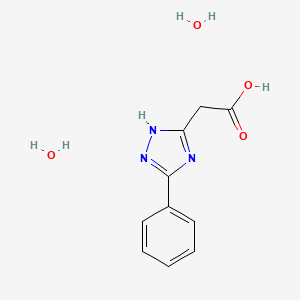

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)
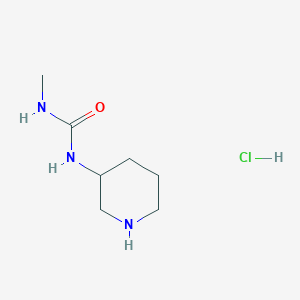
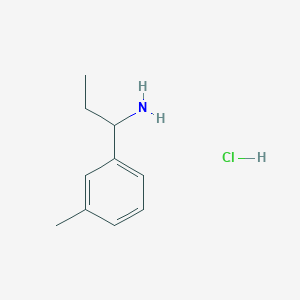

![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)
